3-Ethyl-3-methyloxirane-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

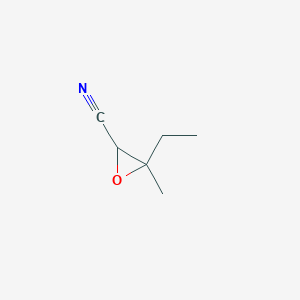

3-Ethyl-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the second carbon of the oxirane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-ethyl-3-methyl-2-butanone with a cyanide source under basic conditions . The reaction proceeds through the formation of an intermediate cyanohydrin, which subsequently undergoes cyclization to form the oxirane ring . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a cyanide source like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield . The product is then purified using distillation or recrystallization techniques to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) can be used under basic or neutral conditions.

Major Products

Oxidation: Diols or carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted oxiranes or open-chain compounds.

Scientific Research Applications

3-Ethyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyloxirane-2-carbonitrile involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds . The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . These reactions are often catalyzed by acids or bases, which facilitate the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and chemical properties . This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Biological Activity

3-Ethyl-3-methyloxirane-2-carbonitrile is an organic compound belonging to the oxirane family, characterized by a three-membered cyclic ether structure. The compound is noted for its unique chemical properties, which include the presence of an ethyl group, a methylene bridge, and a nitrile functional group. This molecular configuration contributes to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C6H9NO

- Molecular Weight : Approximately 113.14 g/mol

The oxirane ring's strain enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The nitrile group can participate in biochemical pathways that influence cellular processes. The following mechanisms have been proposed:

- Nucleophilic Attack : The electrophilic nature of the oxirane ring allows for nucleophilic attack by biological molecules, leading to the formation of covalent adducts.

- Enzyme Interaction : The carbonitrile group may modulate enzyme activity by altering the active site or competing with natural substrates.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against various pathogenic strains.

- Anticancer Potential : Investigations into its anticancer activity have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

- Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, highlighting its potential as an anticancer agent.

Table 2: Comparative Study of Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3-(4-Fluorophenyl)oxirane | Moderate | Strong |

| 3-Methyl-3-(phenyl)oxirane | Weak | Moderate |

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

3-ethyl-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C6H9NO/c1-3-6(2)5(4-7)8-6/h5H,3H2,1-2H3 |

InChI Key |

IMQWVSGGXYHAOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.